2-(5-Bromopyridin-2-yl)propanenitrile
Description
2-(5-Bromopyridin-2-yl)propanenitrile is a nitrile-containing compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a propanenitrile group at the 2-position. Its molecular formula is C₈H₇BrN₂, with a molecular weight of 211.06 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity profile .
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,1H3 |
InChI Key |
HLUCIQJFKNSPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Phenylpropanenitriles
Examples :
- (R)-2-(2-Chlorophenyl)propanenitrile (3q)
- (R)-2-(2-Bromophenyl)propanenitrile (3r)
| Property | 2-(5-Bromopyridin-2-yl)propanenitrile | (R)-2-(2-Bromophenyl)propanenitrile (3r) | (R)-2-(2-Chlorophenyl)propanenitrile (3q) |
|---|---|---|---|
| Aromatic System | Pyridine | Benzene | Benzene |
| Halogen | Bromine (5-position) | Bromine (2-position) | Chlorine (2-position) |
| Molecular Weight | 211.06 g/mol | 210.07 g/mol | 165.62 g/mol |
| Synthetic Yield | Not reported | 65% | 66% |
| Enantiomeric Excess | Not reported | 87% ee | 98% ee |
Key Differences :
- Aromatic System : The pyridine ring in the target compound introduces electron-withdrawing effects, making it less electron-rich than benzene derivatives like 3q and 3r. This affects reactivity in electrophilic substitution or catalytic reactions .
- Halogen Position : Bromine at the 5-position on pyridine (meta to nitrile) vs. ortho on benzene. Steric and electronic effects differ significantly, influencing reaction pathways and stereochemical outcomes.
- Enantioselectivity : The lower ee (87%) in brominated 3r compared to chlorinated 3q (98% ee) suggests halogen size impacts asymmetric synthesis, likely due to steric hindrance during catalysis .
Pyrimidine and Quinoline Derivatives
Examples :
- 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile ()
- 2-(5-(6-Bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile ()
Key Differences :
- Quinoline’s fused ring system enhances aromaticity and planarity, favoring π-π stacking in biological targets .
- Branched vs. Linear Nitrile : The 2-methylpropanenitrile group in and introduces steric bulk, which may reduce conformational flexibility compared to the linear propanenitrile chain in the target compound.
Cyclopropane and Alcohol Derivatives
Examples :
| Property | This compound | 1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile | 2-(5-Bromopyridin-2-yl)propan-2-ol |
|---|---|---|---|
| Functional Group | Nitrile | Nitrile (cyclopropane-linked) | Alcohol |
| Molecular Weight | 211.06 g/mol | 223.07 g/mol | 214.06 g/mol (est.) |
| Reactivity | High (nitrile) | High (nitrile + ring strain) | Moderate (alcohol) |
Key Differences :
- Cyclopropane Ring : The strained cyclopropane in increases reactivity and may reduce metabolic stability compared to the linear propane chain in the target compound .
- Nitrile vs. Alcohol : Nitriles are more polar and resistant to oxidation than alcohols, making the target compound more suitable for reactions requiring robust functional groups .
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